

Enhanced Trimethoprim Formulation: PEG-PLGA/TMP Nanoparticles

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Compound Focus: Trimethoprim lactate

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The following data summarizes the key characteristics and performance of a PEG-PLGA nanoparticle formulation for Trimethoprim (PEG-PLGA/TMP NPs), as compared to the free drug [1].

Table 1: Formulation Characteristics and In Vitro Performance

Parameter	Free Trimethoprim	PEG-PLGA/TMP Nanoparticles
Particle Size	N/A	245 ± 40 nm
Polydispersity Index (PDI)	N/A	0.103 ± 0.019
Zeta Potential	N/A	-23.8 ± 1.2 mV
Encapsulation Efficiency (EE)	N/A	88.2 ± 4.3%
Drug Loading Capacity (LC)	N/A	34.0 ± 1.6%
Stability	Standard	Stable at 4°C for 30 days; stable in acidic conditions

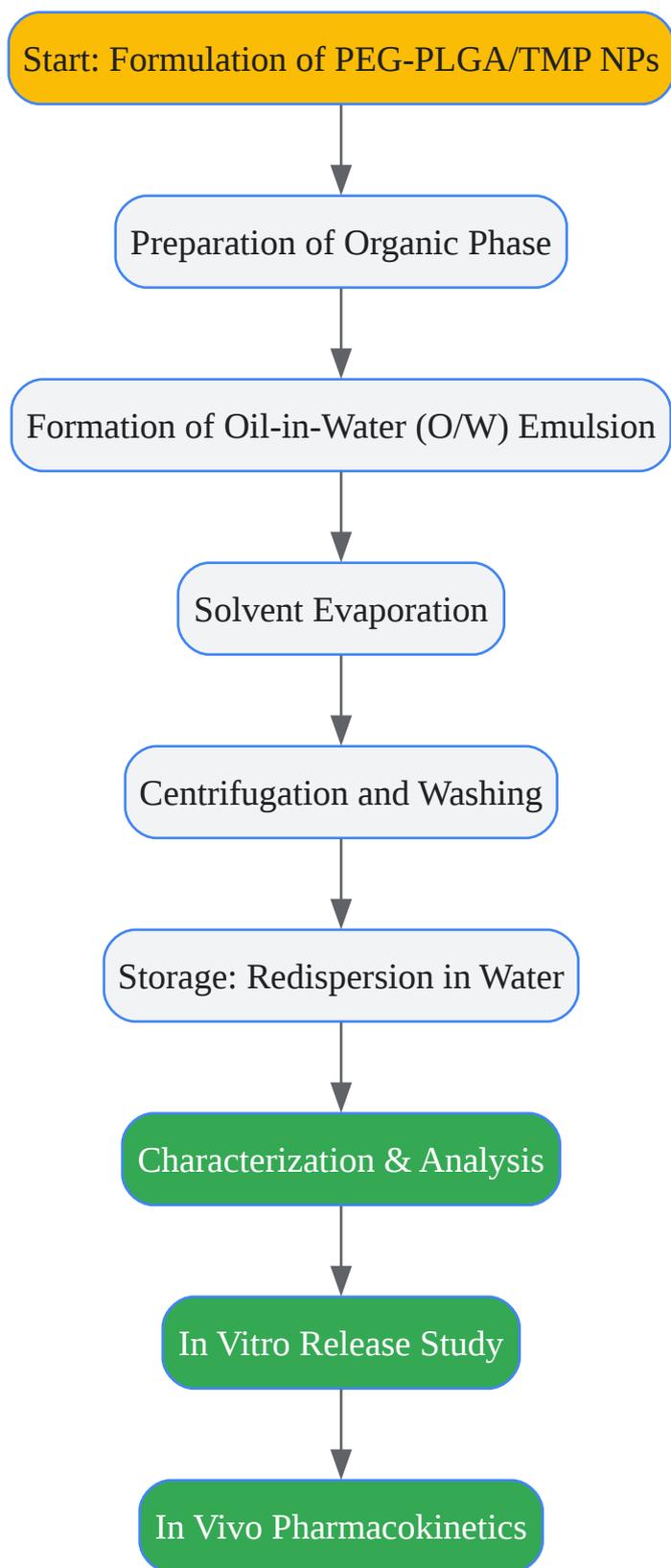
Parameter	Free Trimethoprim	PEG-PLGA/TMP Nanoparticles
In Vitro Release (pH 6.8)	Rapid release	Sustained, biphasic release; ~86% cumulative release

Table 2: In Vivo Pharmacokinetic Profile in a Rat Model

Pharmacokinetic Parameter	Free Trimethoprim	PEG-PLGA/TMP Nanoparticles	Fold Change
Elimination Half-life ($t_{1/2}$)	0.72 ± 0.08 h	2.47 ± 0.19 h	3.43-fold increase
Mean Residence Time (MRT)	1.27 ± 0.11 h	3.10 ± 0.11 h	2.44-fold increase
Oral Bioavailability (AUC)	Baseline	Significantly higher	2.82-fold increase

Experimental Protocol: Formulation and Evaluation

The following workflow details the methodology used to create and test the PEG-PLGA/TMP nanoparticles, as described in the research [1].



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Diagram of the experimental workflow for creating and testing PEG-PLGA/TMP nanoparticles.

Key Experimental Steps [1]:

- **Formulation via O/W Emulsion:**

- **Organic Phase:** Trimethoprim, PEG, and PLGA were separately dissolved in dichloromethane (DCM) and combined.
- **Aqueous Phase:** A 0.5% (w/v) polyvinyl alcohol (PVA) solution was prepared.
- **Emulsification:** The organic phase was slowly added to the aqueous phase in an ice-water bath and emulsified using intermittent sonication.

- **Solvent Evaporation & Purification:**

- The DCM solvent was rapidly removed by evaporation under vacuum at 37°C.
- The resulting nanoparticle suspension was washed via centrifugation to remove untrapped drug.

- **Characterization:**

- **Physicochemical Properties:** Particle size, PDI, and zeta potential were measured using dynamic light scattering.
- **Drug Loading:** Ultra-performance liquid chromatography (UPLC) was used to quantify Loading Capacity (LC) and Encapsulation Efficiency (EE).
- **Stability:** The nanoparticles were tested for stability at 4°C and under acidic conditions.

- **In Vitro Release Study:**

- The release profile of TMP from the nanoparticles was investigated in different phosphate buffer solutions (pH 6.8) using a dialysis method.

- **In Vivo Pharmacokinetics:**

- A single dose of either free TMP or PEG-PLGA/TMP NPs was orally administered to rats.
- Blood samples were collected at set time points, and plasma TMP concentrations were analyzed using UPLC-MS/MS to determine pharmacokinetic parameters.

Key Insights on Trimethoprim Formulation Challenges

The drive to develop new formulations like the PEG-PLGA nanoparticles is rooted in the known limitations of standard Trimethoprim:

- **Inherent Limitations:** The clinical utility of TMP is compromised by its **poor aqueous solubility**, **short elimination half-life**, and resulting **low oral bioavailability** [1].
- **Mechanism of Enhancement:** The PEG-PLGA copolymer addresses these issues. PLGA provides a biodegradable core for drug encapsulation and sustained release, while the PEG shell ("stealth" polymer) helps shield the nanoparticles from the mononuclear phagocytic system, thereby prolonging their circulation time in the body [1].

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References

1. Enhancing the Solubility and Oral Bioavailability of ... [pmc.ncbi.nlm.nih.gov]

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